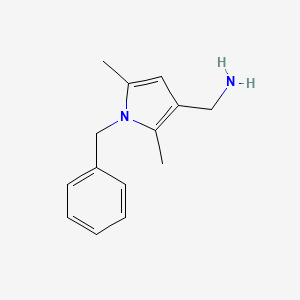

(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of 2,5-dimethylpyrrole with benzylamine under specific conditions. One common method includes refluxing a mixture of 2,5-dimethylpyrrole and benzylamine in ethanol with a few drops of glacial acetic acid for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Microwave-Assisted Protection of the Primary Amine

Primary amines, including (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine, can be doubly protected as 2,5-dimethylpyrroles under microwave irradiation. This method reduces reaction times from hours to minutes (Table 1) .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Protection with acetonylacetone | Microwave, 120°C, 10 min | 85–92% | |

| Deprotection (HCl/EtOH) | Microwave, 80°C, 5 min | 78% |

This protecting group is stable under basic conditions, making it suitable for multi-step syntheses .

Reductive Amination

The primary amine undergoes reductive amination with aldehydes/ketones. For example:

-

Formation of secondary amines : Reaction with 5-(2,4-dichlorophenyl)-2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde in ethanol using NaBH₄ yields substituted amines (Fig. 1) .

Conditions :

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides. For instance:

-

Carboxamide derivatives : Coupling with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using EDCl/HOBt yields bioactive analogues (Table 2) .

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| N-((4,6-Dimethyl-2-oxopyridin-3-yl)methyl)-2,5-dimethyl-1-benzyl-pyrrole-3-carboxamide | EDCl/HOBt, DMF, RT, 24 h | 43% |

Electrophilic Substitution

The electron-rich pyrrole ring undergoes regioselective electrophilic substitution:

-

Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) introduces formyl groups at the C4 position .

-

Halogenation : Chlorination or bromination occurs preferentially at the C3 position under mild conditions .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the benzyl substituent (e.g., introducing trifluoromethyl groups) .

Antitubercular Derivatives

Structural modifications at the methanamine group yield compounds with MIC values ≤ 2 µg/mL against Mycobacterium tuberculosis . Key interactions:

Serotonin Reuptake Inhibitors

Reductive amination products exhibit SERT inhibition (IC₅₀: 10–50 nM), attributed to the diarylpyrrole scaffold enhancing blood-brain barrier penetration .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting .

-

Acid Sensitivity : Deprotection of the pyrrole ring occurs under strong acidic conditions (HCl/EtOH, 80°C) .

Spectroscopic Data

Critical characterization data for reaction products:

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 5.89 (s, pyrrole-H), 4.21 (d, J = 5.2 Hz, CH₂NH), 2.18 (s, CH₃) | |

| ¹³C NMR | δ 164.2 (C=O), 141.8 (pyrrole-C), 45.7 (CH₂NH₂) | |

| IR | 3422 cm⁻¹ (N-H stretch), 1625 cm⁻¹ (C=O) |

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : It serves as a vital intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

Biology

- Biological Activity : The compound has been investigated for its potential antimicrobial and antitumor properties. Its mechanism of action includes inhibiting key enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are essential for bacterial growth.

Medicine

- Therapeutic Potential : Research indicates that (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine could be developed into novel drugs targeting cancer and antibiotic-resistant infections. Its ability to inhibit critical pathways in cancer cell metabolism positions it as a candidate for anticancer therapy.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, contributing to various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various applications:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Research : Investigations into its antimicrobial properties revealed effectiveness against certain bacterial strains resistant to conventional antibiotics. This suggests a promising avenue for developing new antimicrobial therapies.

- Enzyme Inhibition : Research focused on its mechanism of action showed that it effectively inhibits dihydrofolate reductase, a target for several antitumor agents.

Mécanisme D'action

The mechanism of action of (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s binding interactions with these enzymes’ active sites disrupt their normal function, leading to antibacterial and antitubercular effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production in cell cultures.

N-Benzylpiperonylamine: Shares structural similarities and is used in similar research applications.

Uniqueness

(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine stands out due to its unique combination of a benzyl group and a dimethylpyrrole moiety, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in scientific research.

Activité Biologique

(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is an organic compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol. Its unique structure, characterized by a pyrrole ring and a benzyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered pyrrole ring with two methyl groups at the 2 and 5 positions, enhancing its chemical reactivity and biological interactions. The benzyl group attached to the nitrogen atom contributes to its lipophilicity, which is crucial for biological activity.

Antimicrobial and Antitumor Properties

Research indicates that this compound exhibits antimicrobial and antitumor activities. Preliminary studies suggest it may inhibit key enzymes involved in bacterial growth, such as dihydrofolate reductase and enoyl ACP reductase. These mechanisms are critical for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are essential for cellular processes in bacteria and cancer cells.

- Autophagy Modulation : Similar compounds have demonstrated the ability to modulate autophagy pathways, potentially enhancing anticancer effects by disrupting nutrient recycling in tumor cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines. For instance, compounds structurally related to this pyrrole derivative showed submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells .

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound A | MIA PaCa-2 | <0.5 | mTORC1 inhibition |

| Compound B | A549 (lung) | 0.66 | Autophagy modulation |

Structure-Activity Relationship (SAR)

A structure–activity relationship study highlighted that modifications to the pyrrole ring or the benzyl group could enhance or diminish biological activity. For example, compounds with additional substitutions on the phenyl ring exhibited varying degrees of cytotoxicity against A549 lung cancer cells . This underscores the importance of specific structural features in determining biological efficacy.

Potential Therapeutic Applications

Given its promising biological activities, this compound could be explored for potential therapeutic applications in:

- Anticancer Therapy : Its ability to inhibit critical pathways in cancer cell metabolism makes it a candidate for further development as an anticancer agent.

- Antimicrobial Agents : The enzyme inhibition profile suggests potential use in treating bacterial infections resistant to conventional antibiotics.

Propriétés

IUPAC Name |

(1-benzyl-2,5-dimethylpyrrol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-11-8-14(9-15)12(2)16(11)10-13-6-4-3-5-7-13/h3-8H,9-10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLVMFFJGRFAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.